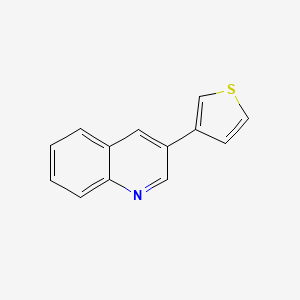

3-(3-Thienyl)quinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-thiophen-3-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-13-10(3-1)7-12(8-14-13)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOOWBWBVMAYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Thienyl Quinoline and Its Analogues

Classical and Modern Quinoline (B57606) Ring Construction Strategies

A multitude of named reactions exist for the synthesis of the quinoline ring system, many discovered in the late 19th century but still relevant today. iipseries.org These methods typically involve the acid-catalyzed cyclization of aniline (B41778) derivatives.

The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. wikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.org In the context of 3-(3-thienyl)quinoline, this could theoretically be achieved by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with a ketone bearing a 3-thienyl group, such as 1-(thiophen-3-yl)ethan-1-one.

The versatility of the Friedländer reaction has been enhanced by the development of various catalytic systems to improve efficiency and mildness of reaction conditions. nih.gov Catalysts range from traditional Brønsted acids like trifluoroacetic acid and p-toluenesulfonic acid to Lewis acids and solid acid catalysts like montmorillonite (B579905) K-10 and zeolites. nih.govwikipedia.org Recent advancements have focused on developing greener protocols, for instance, using water as a solvent or employing recoverable catalysts. nih.govresearchgate.net

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Propylphosphonic anhydride (B1165640) (T3P®) | Mild conditions | Suitable for sensitive substrates, clean reaction | researchgate.net |

| Zirconium triflate (Zr(OTf)₄) | Ethanol/water, 60 °C | High efficiency, environmentally friendly | nih.gov |

| Chiral Brønsted acids | With achiral amine promoters | Enantioselective synthesis | rsc.org |

| Solid acid catalysts (e.g., Montmorillonite K-10, Zeolites) | Reflux in ethanol | Recyclable, mild conditions, easy work-up | nih.gov |

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a 2-quinolone). wikipedia.orgsynarchive.com This intramolecular reaction is a form of electrophilic aromatic substitution. wikipedia.org To synthesize an analogue of this compound using this method, one would need to prepare the corresponding β-ketoanilide from an aniline and a β-ketoester containing the thienyl moiety.

The reaction conditions, particularly the amount of acid used, can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts may lead to a competing reaction that yields a 4-hydroxyquinoline. wikipedia.org The mechanism is believed to proceed through dicationic intermediates, which act as superelectrophiles to facilitate the cyclization. wikipedia.org

The Skraup synthesis is one of the oldest methods for producing quinoline itself. uniroma1.it It involves reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orguniroma1.it The reaction proceeds by the dehydration of glycerol to acrolein (an α,β-unsaturated aldehyde), followed by conjugate addition of the aniline, cyclization, and oxidation. iipseries.org

The Doebner-Miller reaction is a more general variation that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. wikipedia.org For instance, reacting aniline with 3-(thiophen-3-yl)propenal under Doebner-Miller conditions could theoretically yield this compound. The mechanism is a subject of debate but is thought to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Conrad-Limpach synthesis produces 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction is typically a two-step process: first, the formation of a Schiff base or enamine intermediate at lower temperatures, followed by a high-temperature thermal cyclization (annulation) to form the quinoline ring. wikipedia.orgnih.gov The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov Synthesizing a 3-(3-thienyl)-4-hydroxyquinoline via this route would require a β-ketoester that incorporates the thienyl group at the appropriate position.

Direct and Indirect Approaches for Thienyl-Quinoline Linkage

While classical methods can construct the quinoline ring with the substituent in place, modern synthetic chemistry often favors the more convergent and flexible approach of forming the key C-C bond between pre-formed quinoline and thiophene (B33073) rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for forming carbon-carbon bonds. preprints.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. preprints.org This reaction is a cornerstone for the synthesis of biaryl compounds, including this compound.

The most direct synthesis of this compound using this method would involve the coupling of 3-bromoquinoline (B21735) or 3-iodoquinoline (B1589721) with 3-thienylboronic acid. acs.org This approach benefits from the commercial availability of the starting materials and the reaction's tolerance of a wide variety of functional groups. preprints.org Various palladium catalysts and ligands can be employed, with bulky, electron-rich phosphine (B1218219) ligands often providing high activity. acs.org

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the oxidative addition and reductive elimination steps | preprints.orgnih.gov |

| Ligand | Tricyclohexylphosphine (PCy₃), RuPhos | Stabilizes and activates the palladium center | acs.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron species for transmetalation | preprints.orgnih.gov |

| Solvent | Dioxane/Water, DMF, Ethanol | Solubilizes reactants and facilitates the reaction | acs.orgnih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. mdpi.commdpi.com While not a direct route to this compound, it serves as a critical method for synthesizing key precursors. For example, ynones, which are important building blocks for quinolines, can be prepared via Sonogashira coupling. mdpi.com An acyl chloride like thiophene-3-carbonyl chloride could be coupled with an alkyne, or an aryl halide could be coupled with a thienyl-alkyne. mdpi.com The resulting alkynyl ketone could then undergo cyclization with an appropriate aniline derivative to form the desired thienyl-substituted quinoline. Modified Sonogashira protocols that are copper- and amine-free have also been developed for the functionalization of quinoline scaffolds. researchgate.net

Vilsmeier-Haack Cyclization as a Route to Fused Thienoquinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, and it has been effectively employed in the synthesis of quinoline derivatives, which can serve as precursors to fused thienoquinolines. A key strategy involves the Vilsmeier-Haack cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com These intermediates are versatile synthons for further heteroannulations, including the construction of a thiophene ring.

The reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the 2-chloro-3-formylquinoline. The presence of electron-donating groups on the N-arylacetamide has been shown to facilitate the cyclization, leading to better yields and shorter reaction times. niscpr.res.in For instance, the reaction of various substituted acetanilides with a mixture of DMF and POCl₃ at elevated temperatures affords the corresponding 2-chloro-3-formylquinolines in moderate to good yields. niscpr.res.inchemijournal.com These formylquinolines can then be converted to the corresponding 3-cyano derivatives, which are direct precursors for the synthesis of 3-aminothieno[2,3-b]quinolines. niscpr.res.in

The general reaction conditions and yields for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines are summarized below:

| Starting Material (N-Arylacetamide) | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF | 90 | 4-10 | 2-Chloro-3-formylquinoline | 62.82 | niscpr.res.inchemijournal.com |

| o-Methylacetanilide | POCl₃, DMF | 80-90 | 6-8 | 2-Chloro-8-methyl-3-formylquinoline | 63 | chemijournal.com |

| p-Nitroacetanilide | POCl₃, DMF | 90 | 4-10 | 2-Chloro-6-nitro-3-formylquinoline | ~60 | niscpr.res.in |

| m-Methoxyacetanilide | POCl₃, DMF | 90 | 4 | 2-Chloro-7-methoxy-3-formylquinoline | ~75 | niscpr.res.in |

The resulting 2-chloro-3-formylquinolines are valuable intermediates that can undergo further reactions to form the fused thiophene ring, leading to thieno[2,3-b]quinolines. researchgate.netresearchgate.net

Michael Addition and Photocyclization Strategies

Michael addition reactions and photocyclization strategies represent alternative pathways to thienylquinoline derivatives. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be employed to introduce the thiophene moiety. benthamdirect.comresearchgate.netresearchgate.net For instance, the formation of thieno[2,3-h] and thieno[3,2-h]quinolines can be achieved through Michael addition reactions involving appropriate thiophene precursors. benthamdirect.comresearchgate.net

Photocyclization offers a unique approach to construct the quinoline or fused pyridine (B92270) ring system. The photocyclization of substituted benzylidenecyclopentanone O-alkyloximes has been shown to yield 2,3-dihydro-1H-cyclopenta[b]quinolines. rsc.org Notably, 2-thienylmethylene analogues of these oximes undergo photocyclization to produce the corresponding annulated thieno[2,3-e]pyridines. rsc.org This strategy highlights the potential of photochemical methods in synthesizing fused heterocyclic systems containing both thiophene and pyridine rings. A review has also mentioned the use of photocyclization in the formation of various thienoquinoline isomers. benthamdirect.comresearchgate.net

Rhodium-Catalyzed Functionalization and Quinoline Synthesis

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of quinolines, offering high efficiency and selectivity. researchgate.netrsc.org One prominent approach is the rhodium-catalyzed C-H bond activation and functionalization. For instance, the direct C-H arylation of quinoline derivatives with thiophene-containing reagents provides a direct route to thienyl-substituted quinolines. A rhodium(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling reaction between 1-aryl isoquinoline (B145761) derivatives and electron-rich heteroarenes like thiophenes has been developed, yielding axially chiral compounds in excellent yields and enantioselectivities. acs.org This method demonstrates the potential for creating stereochemically complex thienylquinoline analogues.

Another important rhodium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halo-quinoline with a thienylboronic acid or its ester in the presence of a rhodium catalyst. sigmaaldrich.com While palladium is more commonly used for Suzuki couplings, rhodium catalysts have shown effectiveness in certain cases, particularly for asymmetric syntheses. sigmaaldrich.com For example, the coupling of 3-bromoquinoline with 3-thienylboronic acid in the presence of a suitable rhodium catalyst would directly yield this compound.

Furthermore, rhodium catalysts can be employed in the construction of the quinoline ring itself. A rhodium-catalyzed annulation of anilines with alkynoic esters has been described for the synthesis of quinoline carboxylates with high regioselectivity. rsc.org By using a thiophene-containing alkyne, this method could potentially be adapted for the synthesis of thienyl-substituted quinolines.

| Reaction Type | Quinoline Substrate | Thiophene Reagent | Catalyst System | Product | Reference |

| Oxidative C-H/C-H Coupling | 1-(Naphthalen-1-yl)benzo[h]isoquinoline | 2-Methylthiophene | Chiral CpRh(III) complex, AgNTf₂, AgF | Axially chiral thienyl-isoquinoline | acs.org |

| C-H Arylation | 8-Methylquinoline | Thiophene-2-ylboronic acid | Rh(III) catalyst | 8-(Thiophen-2-ylmethyl)quinoline | researchgate.net |

| Suzuki-Miyaura Coupling | 3-Bromoquinoline | 3-Thienylboronic acid | Rhodium catalyst | This compound | sigmaaldrich.comnih.gov |

| Annulation | Aniline | Thiophene-containing alkyne | Rhodium catalyst | Thienyl-substituted quinoline carboxylate | rsc.org |

One-Pot and Multicomponent Reaction (MCR) Protocols for Thienylquinoline Scaffolds

One-pot and multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of quinoline derivatives, and some of these can be adapted to produce thienylquinoline scaffolds.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic method for quinoline synthesis that can be performed in a one-pot fashion. rsc.orgorganic-chemistry.orgwikipedia.org By using a thiophene derivative as the active methylene component, this reaction can lead to the formation of thienyl-substituted quinolines. For instance, a one-pot synthesis of quinolines from o-nitroarylcarbaldehydes involves an initial iron-mediated reduction to the corresponding o-aminoarylcarbaldehyde, followed by an in situ Friedländer condensation with a ketone. organic-chemistry.org

A notable example of an MCR leading to a thienyl-substituted quinoline is a three-component reaction for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. In this reaction, 5-amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, and a suitable active methylene compound are reacted in the presence of a catalyst. When thiophene-2-carbaldehyde (B41791) is used as the aldehyde component, the corresponding 4-(thien-2-yl)-4,9-dihydro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is obtained. mdpi.com

Another MCR involves the reaction of 2-chloro-3-formylquinolines, active methylene compounds, and an amine in the presence of a catalyst to afford quinoline-pyridine hybrids. nih.gov The use of a thiophene-based active methylene compound in such a reaction could provide a route to thienyl-functionalized quinolines.

Green Chemistry Principles in Thienylquinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including quinolines. acs.orgacs.orgnih.govnih.govtandfonline.com Key aspects of green chemistry in this context include the use of environmentally benign solvents (such as water), solvent-free reaction conditions, and the development of reusable and non-toxic catalysts.

Nanocatalyzed Protocols for Enhanced Efficiency and Sustainability

Nanocatalysts have emerged as highly efficient and sustainable alternatives to traditional homogeneous and heterogeneous catalysts for the synthesis of quinolines. Their high surface-area-to-volume ratio, enhanced reactivity, and ease of recovery and reusability make them particularly attractive from a green chemistry perspective. acs.orgacs.orgnih.govnih.govnih.gov

The Friedländer annulation is a reaction that has been extensively studied using a variety of nanocatalysts. nih.govresearchgate.netnih.gov For example, magnetic nanoparticles such as Fe₃O₄ and their functionalized derivatives have been successfully employed as catalysts for the synthesis of polysubstituted quinolines. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for their straightforward recovery and reuse. Other nanocatalysts, including those based on NiO, SiO₂, and titania, have also been shown to be effective for the Friedländer synthesis of quinolines, often under mild and solvent-free conditions. nih.govnih.gov

A specific example relevant to the synthesis of thienylquinolines is the use of a sulfamic acid-supported Fe₃O₄@SiO₂ nanocatalyst for the synthesis of -(2-thienyl)quinolines via the Friedländer reaction. researchgate.net This demonstrates the direct applicability of nanocatalysis in the construction of the target scaffold.

The use of nanocatalysts not only enhances the efficiency and selectivity of thienylquinoline synthesis but also aligns with the principles of green chemistry by reducing waste and promoting catalyst recyclability.

Chemical Reactivity and Transformation Studies of 3 3 Thienyl Quinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) and Thiophene (B33073) Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. In the case of 3-(3-thienyl)quinoline, there are two aromatic systems that can potentially undergo substitution: the quinoline rings and the thiophene ring. The quinoline system consists of a benzene ring (carbocycle) and a pyridine (B92270) ring (heterocycle). Generally, the electron-rich benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. quimicaorganica.org Electrophilic substitution on the unsubstituted quinoline ring typically occurs at positions 5 and 8. quimicaorganica.org The thiophene ring is known to be highly reactive towards electrophiles, often more so than benzene.

A detailed search of the scientific literature did not yield specific studies on the halogenation of this compound. Therefore, no experimental data regarding reaction conditions, regioselectivity, or yields for the chlorination, bromination, or iodination of this specific compound can be provided.

Specific research detailing the nitration or Friedel-Crafts acylation of this compound could not be located. For the parent quinoline molecule, nitration under standard conditions (a mixture of nitric acid and sulfuric acid) yields a mixture of 5-nitroquinoline and 8-nitroquinoline. lumenlearning.com However, the influence of the 3-thienyl substituent on the regioselectivity of these reactions for the target molecule has not been experimentally determined or reported.

No specific data from research studies on the formylation (e.g., Vilsmeier-Haack reaction) or sulfonation of this compound were found in the searched literature. Consequently, information on the specific conditions required or the resulting products for these reactions is not available.

Nucleophilic Reactions and Substitutions

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group, such as a halide, at these positions. However, searches for studies involving nucleophilic reactions or substitutions on this compound did not yield any specific examples or data.

Oxidation and Reduction Pathways

The oxidation and reduction of quinoline derivatives can affect either the nitrogen atom or the aromatic rings. Strong oxidation can lead to the degradation of the benzene ring, while various reducing agents can selectively hydrogenate either the pyridine or the benzene portion of the quinoline core. No specific studies on the oxidation or reduction pathways of this compound were identified.

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring system, often activating the C2 and C4 positions for both electrophilic and nucleophilic attack. A specific study detailing the N-oxidation of this compound to produce this compound 1-oxide has not been found in the reviewed literature.

Derivatization Strategies for Functional Group Introduction

Alkylation and acylation are fundamental strategies for the introduction of carbon-based functional groups onto the this compound scaffold. These reactions can be directed to either the nitrogen atom of the quinoline ring or to the carbon atoms of both the quinoline and thienyl rings, depending on the reaction conditions and the presence of activating or directing groups.

Direct C-H alkylation of quinoline derivatives can be achieved using various methods, including radical-based and transition-metal-catalyzed reactions. For instance, Rh(I)-catalyzed ortho-alkylation of quinolines with olefins has been reported, although this typically requires substitution at the position ortho to the ring nitrogen. nih.gov Another approach involves the visible-light-driven, iron-catalyzed decarboxylative alkylation of quinoline using carboxylic acids. mdpi.com While specific examples for the direct alkylation of this compound are not extensively detailed in the literature, these general methodologies for quinoline alkylation suggest potential pathways for its functionalization. Research on the methylation of 2-(3-thienyl)pyridine, a related heterocyclic compound, indicates that direct alkylation on the pyridine ring can be challenging and may result in a mixture of products or no reaction under certain conditions. acs.org

Acylation reactions, such as Friedel-Crafts acylation, are expected to occur on the electron-rich thiophene ring or the benzene portion of the quinoline ring. However, the presence of the nitrogen atom in the quinoline ring can complicate these reactions by forming complexes with Lewis acid catalysts. A more effective strategy often involves the introduction of an activating group, such as an amino group, to direct the acylation. For example, the acylation of amino-thieno[3,2-c]quinoline derivatives with benzoyl chlorides has been successfully demonstrated, providing a reliable method for introducing acyl groups. researchgate.net This suggests that an amino-substituted derivative of this compound could be a key intermediate for targeted acylation.

Table 1: Examples of Alkylation and Acylation Reactions on Quinoline and Thienoquinoline Systems

| Entry | Substrate | Reagent(s) | Catalyst/Conditions | Product(s) | Yield (%) |

| 1 | Quinoline | 3,3-Dimethylbutene | 1% [RhCl(coe)₂]₂, PCy₃·HCl | 2-(2,2-Dimethylpropyl)quinoline | 91 |

| 2 | Quinoline | 2-Ethylhexanoic Acid | Fe(phen)Cl₃·H₂O, KIO₃, blue LEDs | 4-(1-Ethyl-1-hydroxybutyl)quinoline | 27 |

| 3 | 2-(3-Thienyl)pyridine | Formaldehyde source, Barton's base | Lewis Acid (LA1), HBpin | 2-(3-Thienyl)-3-methylpyridine | - |

| 4 | Amino-thieno[3,2-c]quinoline | Substituted benzoyl chlorides | DMAP, pyridine, DCM | Acylated thieno[3,2-c]quinolines | 48-95 |

Note: The yields and specific products are dependent on the detailed reaction conditions and the specific starting materials used. The examples provided are from related systems and illustrate the potential for derivatization of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. wikipedia.orgcore.ac.uk This reaction is particularly valuable for introducing carbon-carbon double bonds with high control over the geometry of the resulting olefin, typically favoring the formation of (E)-alkenes. wikipedia.org

In the context of this compound, the HWE reaction would be a key strategy for the elaboration of this scaffold, provided a suitable carbonyl derivative is available. For instance, a formyl group (-CHO) could be introduced at a specific position on either the quinoline or the thienyl ring through established formylation methods. This aldehyde-functionalized this compound would then serve as the electrophilic partner in the HWE reaction.

The reaction proceeds via the deprotonation of a phosphonate ester using a base (e.g., NaH, n-BuLi, DBU) to generate a stabilized phosphonate carbanion. alfa-chemistry.comrsc.org This nucleophilic carbanion then adds to the aldehyde to form an intermediate oxaphosphetane, which subsequently eliminates a phosphate salt to yield the alkene. wikipedia.org The stereochemical outcome of the reaction can be influenced by the nature of the phosphonate reagent, the base, and the reaction conditions. organicchemistrydata.org

While specific examples of the Horner-Wadsworth-Emmons reaction on a this compound-carbaldehyde are not readily found in the surveyed literature, the general applicability of this reaction to a wide range of aromatic and heteroaromatic aldehydes is well-documented. core.ac.uk Therefore, it is a highly predictable and reliable method for extending the carbon framework of this compound.

Table 2: General Scheme for Horner-Wadsworth-Emmons Olefination

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Base | Solvent | Product |

| This compound-X-carbaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | THF | (E)-3-(3-(3-Thienyl)quinolin-X-yl)acrylonitrile |

| This compound-X-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(3-(3-thienyl)quinolin-X-yl)acrylate |

| This compound-X-carbaldehyde | Diethyl benzylphosphonate | n-BuLi | THF | (E)-1-(3-(3-Thienyl)quinolin-X-yl)-2-phenylethene |

Note: "X" denotes the position of the carbaldehyde group on the this compound scaffold. The products and their stereochemistry are predicted based on the general principles of the Horner-Wadsworth-Emmons reaction.

Advanced Spectroscopic Characterization of 3 3 Thienyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a hypothetical ¹H NMR spectrum of 3-(3-Thienyl)quinoline, distinct signals would be expected for the protons on both the quinoline (B57606) and thiophene (B33073) rings.

The quinoline ring system typically displays signals in the aromatic region (δ 7.0-9.0 ppm). The protons H-2 and H-4 of the quinoline ring are characteristically deshielded due to the electron-withdrawing effect of the nitrogen atom and would appear at the downfield end of the spectrum. The protons on the benzo-fused portion of the quinoline ring (H-5, H-6, H-7, H-8) would resonate at slightly higher fields, with their splitting patterns revealing their coupling relationships.

The thiophene ring protons would also appear in the aromatic region. For a 3-substituted thienyl group, three distinct proton signals are expected. Their chemical shifts and coupling constants (J-values) are indicative of their positions on the five-membered ring. For instance, in related compounds like 2-phenyl-3-(thiophen-2-ylmethyl)quinoline, the thiophene protons appear between δ 6.6 and 7.2 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinoline H-2 | 8.5 - 9.0 | Singlet (s) or Doublet (d) |

| Quinoline H-4 | 8.0 - 8.5 | Singlet (s) or Doublet (d) |

| Quinoline H-5 to H-8 | 7.4 - 8.2 | Multiplet (m) |

| Thiophene Protons | 7.0 - 7.8 | Multiplet (m) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For this compound, with a molecular formula of C₁₃H₉NS, thirteen distinct signals would be expected in the ¹³C NMR spectrum, assuming no accidental overlap. The carbon atoms of the quinoline ring typically resonate in the range of δ 120-150 ppm. The carbons directly bonded to the nitrogen (C-2 and C-8a) are found at the downfield end of this range. The carbon atom at the junction of the two rings (C-3) would also show a characteristic shift influenced by both the quinoline and thienyl substituents. For example, in various 3-substituted quinolines, the C-3 signal appears around δ 132-137 ppm. rsc.org The carbons of the thiophene ring would also appear in the aromatic region, typically between δ 120-145 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-2, C-8a | 145 - 155 |

| Quinoline C-3, C-4, C-4a | 125 - 140 |

| Quinoline C-5 to C-8 | 120 - 130 |

| Thiophene Carbons | 120 - 145 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would be used to trace the connectivity of protons within the quinoline and thiophene ring systems separately. For example, it would confirm the adjacent positions of H-5, H-6, H-7, and H-8 on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning carbon signals based on their known attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For this compound, HMBC would show correlations between the quinoline protons and the thiophene carbons (and vice-versa), definitively establishing the connectivity between the two ring systems at the C-3 position of the quinoline.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₁₃H₉NS) is 211.0456 Da. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI), would be expected to find a protonated molecule [M+H]⁺ with an m/z value extremely close to 212.0534. rsc.org The high accuracy of this measurement allows for the confident differentiation from other compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for the Protonated Molecule of this compound

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₀NS⁺ | 212.0534 | 212.0532 | -0.94 |

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. For quinoline derivatives, a common fragmentation pathway is the loss of a molecule of hydrogen cyanide (HCN) from the quinoline ring. Therefore, a prominent fragment ion at m/z 184 (211 - 27) would be anticipated in the mass spectrum of this compound. Further fragmentation of the thiophene ring, such as the loss of a CHS radical, could also be observed. Analyzing these fragmentation pathways helps to confirm the presence and connectivity of the quinoline and thiophene rings.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecular compounds, providing detailed information about the bonds and functional groups present. For this compound derivatives, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary insights into their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a this compound derivative is expected to exhibit a complex pattern of absorption bands, each corresponding to specific vibrational modes of the quinoline and thienyl rings, as well as any substituents.

Key vibrational modes for the core structure include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are found in the 1650-1450 cm⁻¹ region. These bands are characteristic of the heterocyclic aromatic system.

Thienyl Ring Vibrations: The thienyl group contributes its own characteristic bands, including C-S stretching and ring deformation modes, which can often be found at lower wavenumbers.

C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, and their positions are sensitive to the substitution pattern on both the quinoline and thienyl rings.

The monitoring of specific band shifts can confirm the successful synthesis of derivatives. For instance, in the formation of related styrylquinolines, the disappearance of N-H stretching bands around 3285–3275 cm⁻¹ from precursor molecules is a key indicator of quinoline ring formation.

Table 1: Representative FT-IR Vibrational Bands for Heterocyclic Aromatic Systems This table presents typical wavenumber ranges for vibrations found in quinoline and thiophene-containing molecules. Specific values for this compound may vary.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1650 - 1450 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 675 |

| Thiophene C-S Stretch | ~700 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy is highly effective for characterizing the vibrations of the carbon skeleton.

Characteristic Raman bands for related styrylquinoline copolymers include C-C stretching vibrations observed around 1640 cm⁻¹ and 1590 cm⁻¹. The spectrum of a this compound derivative would be expected to show strong bands corresponding to the ring breathing modes of both the quinoline and thienyl moieties, which are often weak in FT-IR spectra. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels, providing insights into conjugation, chromophores, and fluorescent behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π-π* and n-π* transitions). The absorption spectrum of this compound is dictated by its extended π-conjugated system, which includes both the quinoline and thienyl rings.

For related quinoline derivatives, such as bis-quinolin-3-yl chalcones, absorption maxima (λmax) are observed in the range of 215 nm to 290 nm. nih.gov A primary peak, often attributed to a π–π* transition within the extensive aromatic system, is typically observed. nih.gov The position and intensity of these absorption bands are sensitive to the solvent environment (solvatochromism) and the nature of any substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Fluorescence and Photophysical Properties

Many quinoline derivatives are fluorescent, meaning they emit light after being electronically excited. The study of fluorescence provides information on the molecule's excited state properties. Key photophysical parameters include the emission wavelength (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process.

For example, certain bis-quinolin-3-yl chalcones exhibit fluorescence emission in the visible region, with emission maxima ranging from 527 to 568 nm and quantum yields between 0.1 and 0.7 in acetonitrile. nih.gov Another study on trifluoromethylated quinoline-phenol Schiff bases reported quantum yields as high as 0.80–0.85 depending on the solvent. beilstein-journals.org The broadened nature of emission peaks can suggest strong intermolecular interactions and delocalization of π-electrons. nih.gov These properties are highly dependent on the molecular structure and can be tuned by introducing different functional groups, making these compounds interesting for applications in sensors and optoelectronic devices.

Table 2: Representative Photophysical Data for Substituted Quinoline Derivatives This table shows data for various quinoline derivatives to illustrate the range of observed properties. Data for this compound may differ.

| Compound Type | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| Trifluoromethylated Quinoline Schiff Base | CHCl₃ | - | - | 59 - 85 | 0.12 - 0.80 | beilstein-journals.org |

| Trifluoromethylated Quinoline Schiff Base | DMSO | - | - | 65 - 150 | 0.20 - 0.75 | beilstein-journals.org |

| Bis-quinolin-3-yl Chalcone | Acetonitrile | 215 - 290 | 527 - 568 | >150 | 0.1 - 0.7 | nih.gov |

X-ray Crystallography for Solid-State Molecular Geometry

While spectroscopic methods provide valuable data on connectivity and electronic properties, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

For complex heterocyclic systems like this compound derivatives, crystallography can elucidate key structural features such as:

Planarity: It can determine the degree of planarity of the fused ring system and the dihedral angle between the quinoline and thienyl rings. For instance, in one quinoline derivative, the dihedral angle between a phenyl substituent and the quinoline ring was found to be 18.1°. beilstein-journals.org

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces that govern the supramolecular architecture. In some styrylquinoline–benzimidazole hybrids, combinations of N—H⋯O and C—H⋯π hydrogen bonds create extensive two- and three-dimensional networks. nih.gov

This detailed structural information is invaluable for understanding structure-property relationships and for designing new molecules with specific solid-state properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry. For a molecule such as 3-(3-Thienyl)quinoline, these calculations offer deep insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scirp.org A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. ijcce.ac.irnih.gov

Geometry optimization is a critical first step in which the calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. scirp.orgscirp.org For this compound, the optimization would likely result in a nearly planar structure, where the quinoline (B57606) and thienyl rings are almost coplanar. This planarity maximizes the π-conjugation across the two aromatic systems. The primary degree of freedom is the dihedral angle between the two rings, which is expected to be small in the ground state to facilitate electronic communication.

DFT calculations also provide detailed information about the electronic structure, including bond lengths, bond angles, and dihedral angles. ijpras.com

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length (Quinoline-Thienyl) | ~1.47 Å |

| C-N Bond Length (in Quinoline) | ~1.32 - 1.37 Å |

| C-S Bond Length (in Thienyl) | ~1.71 Å |

| Quinoline-Thienyl Dihedral Angle | ~5° - 15° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wuxiapptec.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical properties. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is likely concentrated on the more electron-accepting quinoline moiety. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -1.95 |

| Energy Gap (ΔE) | 3.90 |

These values are representative and depend on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. irjweb.com

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. researchgate.net This site is the most probable target for protonation and electrophilic attack. The hydrogen atoms, particularly those attached to the aromatic rings, would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergi-fytronix.com It examines charge transfer, hybridization, and intramolecular donor-acceptor interactions. researchgate.netresearchgate.net A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Quinoline) | π(C-C) (Quinoline Ring) | |

| π(C-C) (Thienyl) | π(C-C) (Quinoline) | |

| LP(1) S (Thienyl) | π*(C-C) (Thienyl Ring) |

Computational methods can reliably predict several key chemical properties. researchgate.net

Acidity: The acidity (pKa) of this compound can be predicted by calculating the Gibbs free energy change for the protonation of the quinoline nitrogen. This involves optimizing the structures of both the neutral molecule and its protonated form and using a thermodynamic cycle, often with an implicit solvation model, to estimate the pKa in a solvent like water. researchgate.net The quinoline nitrogen is the most basic site on the molecule.

Tautomerism: While this compound itself does not have common prototropic tautomers, computational methods are essential for studying tautomerism in its derivatives (e.g., hydroxy- or amino-substituted analogs). beilstein-journals.org By calculating the relative Gibbs free energies of all possible tautomeric forms, the most stable tautomer and the equilibrium constants between them can be determined under different conditions. nih.gov

Conformational Stability: The primary conformational flexibility in this compound is the rotation around the single bond connecting the two rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the rings and calculating the energy at each point. This analysis reveals the most stable conformer (energy minimum) and the rotational energy barrier (transition state), providing insight into the molecule's flexibility. dergi-fytronix.com The lowest energy conformation is expected to be near-planar to maximize π-conjugation.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.comnih.gov The first hyperpolarizability (β or βtot) is a key molecular property that determines the second-order NLO response. ajchem-a.com Molecules with large β values are promising candidates for NLO applications.

DFT calculations can be used to predict the first hyperpolarizability of this compound. mdpi.com Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large β values. In this molecule, the thienyl group can act as a π-donor and the quinoline system as an acceptor, creating an intramolecular charge-transfer character that can enhance the NLO response. researchgate.net The calculated β value is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. nih.gov

Table 4: Predicted Nonlinear Optical Properties

| Property | Predicted Value (esu) |

|---|---|

| Dipole Moment (μ) | ~2.0 - 2.5 D |

| Average Polarizability (α) | ~20 x 10-24 |

| First Hyperpolarizability (βtot) | Significantly higher than urea |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

MD simulations of biaryl compounds, which are structurally analogous to this compound, have shown that the energy barrier to rotation around the inter-ring bond is a critical determinant of the conformational landscape. nih.gov The preferred dihedral angle (the angle between the planes of the two rings) is influenced by a balance of steric hindrance between ortho-hydrogens and conjugative effects that favor planarity.

For this compound, it is anticipated that the molecule will exhibit a non-planar ground state conformation to minimize steric clashes between the hydrogen atoms on the adjacent rings. The torsional energy profile would likely show two energy minima corresponding to twisted conformations and higher energy barriers at planar and perpendicular orientations. An illustrative potential energy surface scan for a similar biaryl system often reveals energy barriers of a few kcal/mol, allowing for conformational flexibility at room temperature. nih.gov

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted (Minimum 1) | ~40-50 | 0.0 | Most stable, non-planar conformation. |

| Planar (Transition State) | 0 | ~2-4 | Higher energy due to steric hindrance. |

| Perpendicular (Transition State) | 90 | ~1-2 | Higher energy due to loss of conjugation. |

| Twisted (Minimum 2) | ~130-140 | 0.0 | Equivalent in energy to Minimum 1. |

This interactive table presents hypothetical data for the conformational analysis of this compound based on typical values for biaryl systems.

MD simulations in a solvent, such as water, would further elucidate the role of hydration on the conformational preferences and expose potential interaction sites for hydrogen bonding or hydrophobic interactions.

Computational Prediction of Spectroscopic Parameters (e.g., FT-IR, UV-Vis, NMR)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy.

FT-IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, typically with the B3LYP functional and a 6-31G(d,p) basis set. The predicted FT-IR spectrum would exhibit characteristic peaks for both the quinoline and thienyl rings. Key vibrational modes would include C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (~1600-1450 cm⁻¹), and C-S stretching from the thiophene ring (~700-600 cm⁻¹).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3050-3150 | Aromatic C-H stretching |

| ν(C=C/C=N) | 1500-1620 | Quinoline and Thiophene ring stretching |

| δ(C-H) | 1000-1300 | In-plane C-H bending |

| γ(C-H) | 750-900 | Out-of-plane C-H bending |

| ν(C-S) | 650-750 | Thiophene C-S stretching |

This interactive table shows representative predicted FT-IR frequencies for this compound based on DFT calculations of analogous aromatic systems.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT). The calculations would likely reveal several electronic transitions in the UV-Vis region, corresponding to π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation, which is influenced by the dihedral angle between the two rings. nih.gov For a twisted conformation, a blue shift (to shorter wavelength) would be expected compared to a hypothetical planar structure.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | ~320-340 | >0.1 | HOMO → LUMO (π-π) |

| S0 → S2 | ~280-300 | >0.1 | π-π |

This interactive table presents plausible TD-DFT predicted UV-Vis data for this compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. researchgate.netrsc.org The predicted chemical shifts would be characteristic of the electron density at each nucleus. The protons and carbons of the quinoline and thienyl rings would appear in the aromatic region of the spectrum. The chemical shifts of the atoms at the junction of the two rings would be particularly sensitive to the dihedral angle.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Protons | 7.5-9.0 | 120-150 |

| Thiophene Protons | 7.0-7.8 | 125-140 |

This interactive table provides representative predicted NMR chemical shift ranges for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptors

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. For this compound, a range of theoretical descriptors can be calculated using computational methods.

These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of chemical stability. Other important electronic descriptors include the dipole moment and polarizability.

Steric descriptors quantify the size and shape of the molecule, while hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), describe its lipophilicity. These descriptors are crucial for understanding how a molecule might interact with a biological receptor and traverse cell membranes.

| Descriptor | Plausible Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 1.5 to 2.5 D | Polarity and intermolecular interactions |

| LogP | ~ 3.5 to 4.5 | Hydrophobicity and membrane permeability |

This interactive table lists key theoretical descriptors and their plausible values for this compound, as would be used in QSAR modeling.

By calculating these and other descriptors for a series of related thienyl-quinoline derivatives and correlating them with their measured biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the design of new, more potent analogues.

Structure Activity Relationship Sar and Mechanistic Pathways of Biological Relevance

General Principles of Quinoline-Based Biological Activity

The quinoline (B57606) nucleus, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore. nih.gov Its planar structure allows for intercalation into DNA, a mechanism of action for some anticancer agents. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with various enzymes and receptors. mdpi.com The lipophilicity of the quinoline system also plays a crucial role in its ability to traverse cellular membranes and reach its target sites. The diverse biological activities of quinoline derivatives, including antimicrobial and anticancer effects, are often attributed to these fundamental structural and electronic properties. nih.gov

Specific SAR for Thienyl Substituents on the Quinoline Core

The introduction of a thienyl group, a five-membered aromatic ring containing a sulfur atom, onto the quinoline scaffold can significantly modulate its biological profile. The electronic properties and steric bulk of the thienyl ring, as well as its position on the quinoline core, are key determinants of activity.

The addition of various functional groups to either the thiophene (B33073) or quinoline rings of the parent 3-(3-thienyl)quinoline structure can lead to a wide range of biological activities. For example, the introduction of hydrophobic moieties can enhance membrane permeability and, in some cases, antibacterial activity. kcl.ac.uk Conversely, the presence of polar groups, such as hydroxyl or carboxylic acid functions, can influence solubility and interactions with specific residues in a target protein's active site.

In broader studies of quinoline derivatives, substitutions at different positions have been shown to have a significant impact. For instance, a review on quinoline-based anticancer agents highlighted that substitutions at the 3rd position of the quinoline ring can lead to potent cytotoxic activity. mdpi.com Another comprehensive review indicated that the type, position, and nature of substituents are critical for the activity of quinoline compounds. biointerfaceresearch.com Halogen substitutions, for example, have been shown in some cinnoline (B1195905) derivatives (a related nitrogen-containing heterocyclic system) to result in potent antimicrobial activity. nih.gov

In Vitro Biological Activity Studies (Non-Clinical)

In vitro studies are essential for the preliminary evaluation of the biological potential of a compound. These non-clinical assays provide valuable information on a compound's intrinsic activity against specific targets, such as microbial strains or cancer cell lines.

While specific data for this compound is scarce in the available literature, studies on related thienyl-substituted heterocyclic compounds provide insights into their potential antimicrobial properties. For instance, a series of 2-thienyl substituted heterocycles demonstrated significant antibacterial activities, with their minimum inhibitory concentrations (MICs) being recorded. researchgate.net Another study on novel thienopyridines and fused thienopyridine–quinolines reported significant growth inhibition against both Gram-positive and Gram-negative bacteria. mdpi.com

The mechanism of action for antimicrobial quinolines can vary. Some, like the fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com The antimicrobial potential of this compound would need to be empirically determined through standardized antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi.

Table 1: Illustrative Antimicrobial Activity of Thienyl-Substituted Heterocycles (Hypothetical Data for this compound)

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | >128 |

| Escherichia coli | >128 |

| Candida albicans | >128 |

| Note: This table is for illustrative purposes only, as specific antimicrobial data for this compound was not found in the reviewed literature. |

The anticancer potential of quinoline derivatives is a major area of research. mdpi.comneuroquantology.comekb.eg Various substituted quinolines have demonstrated cytotoxicity against a range of human cancer cell lines. dut.ac.za For example, a review on quinoline-based anticancer agents noted that 3-substituted quinoline derivatives can exhibit significant cytotoxic activity. mdpi.com

The anticancer mechanisms of quinolines are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. mdpi.com The specific activity of this compound against different cancer cell lines would need to be evaluated through in vitro cytotoxicity assays, such as the MTT or SRB assay, to determine its IC50 (half-maximal inhibitory concentration) values.

Table 2: Illustrative Anticancer Activity of this compound (Hypothetical Data)

| Human Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | >100 |

| A549 (Lung) | >100 |

| HCT116 (Colon) | >100 |

| Note: This table is for illustrative purposes only, as specific anticancer data for this compound was not found in the reviewed literature. |

Anti-inflammatory and Antioxidant Potentials

The quinoline scaffold is a common feature in many compounds exhibiting anti-inflammatory and antioxidant properties. Thienoquinolines, which incorporate a thiophene ring fused to a quinoline core, have also been a subject of interest for their potential biological activities. The anti-inflammatory potential of such compounds is often evaluated through their ability to inhibit enzymes like cyclooxygenases (COX) or reduce the production of pro-inflammatory cytokines. Antioxidant activity is typically assessed by measuring the compound's capacity to scavenge free radicals.

While the general classes of quinolines and thienylquinolines have shown promise in these areas, specific studies focusing on the anti-inflammatory and antioxidant potentials of this compound are not readily found in published research. A related compound, quinolyl-thienyl chalcone, has been investigated for its anti-inflammatory effects, suggesting that the combination of quinoline and thiophene moieties can be a fruitful area for research. medchemexpress.com

Antiviral and Antitubercular Evaluations

Quinoline derivatives have a long history in the development of therapeutic agents, including those with antiviral and antitubercular activities. The core quinoline structure is present in several established drugs. The exploration of novel quinoline-based compounds remains an active area of research in the quest for new treatments for viral infections and tuberculosis.

Despite the broad interest in quinoline derivatives for these therapeutic areas, specific evaluations of the antiviral and antitubercular activities of this compound have not been detailed in the accessible scientific literature. Research in this field tends to focus on derivatives with various functional groups to enhance potency and target specific viral or bacterial components.

Enzyme and Receptor Inhibition Studies

The inhibition of specific enzymes and receptors is a key mechanism through which many therapeutic agents exert their effects. The enzymes and receptors listed below are important targets in various diseases, including cancer and metabolic disorders. While numerous quinoline derivatives have been synthesized and evaluated as inhibitors for a wide range of kinases and other enzymes, specific inhibitory activity of this compound against the following targets has not been reported in the available literature.

| Enzyme / Receptor | Inhibition Data for this compound |

| IGF-1R (Insulin-like growth factor 1 receptor) | No data available |

| IGF-2R (Insulin-like growth factor 2 receptor) | No data available |

| EGFR Tyrosine Kinase | No data available |

| CK2 (Casein Kinase 2) | No data available |

| Pim Kinase | No data available |

| Urea (B33335) Transporters | No data available |

In Silico Mechanistic Insights from Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Elucidation of Ligand-Target Interactions

Through molecular docking simulations, researchers can visualize and analyze the interactions between a ligand and its target at the atomic level. These interactions include hydrogen bonding, hydrophobic interactions, and electrostatic forces, which are crucial for the stability of the ligand-target complex. Such studies provide valuable insights into the mechanism of action and can guide the design of more potent and selective inhibitors. While molecular docking has been applied to a variety of quinoline derivatives to explore their binding modes with different biological targets, specific studies detailing the ligand-target interactions of this compound are not present in the current literature.

Prediction of Binding Affinities and Molecular Recognition

Molecular docking can also be used to estimate the binding affinity between a ligand and its target, which is a measure of the strength of the interaction. This prediction is often expressed as a docking score. A higher predicted binding affinity suggests a more stable complex and potentially a more potent biological effect. This computational approach aids in the process of molecular recognition, which is fundamental to many biological processes. However, without specific biological targets identified for this compound, molecular docking studies to predict its binding affinities have not been reported.

Exploration of Biological Mechanisms of Action

Understanding the biological mechanism of action of a compound is essential for its development as a therapeutic agent. This involves identifying the specific molecular targets and cellular pathways that are modulated by the compound to produce its pharmacological effect. For the broader class of quinoline derivatives, mechanisms of action often involve the inhibition of enzymes such as kinases or topoisomerases, or interaction with DNA.

Due to the lack of specific biological activity data for this compound, its mechanism of action remains unelucidated. Future studies would first need to identify a specific biological activity for this compound, after which further research could be directed towards uncovering the underlying molecular mechanisms.

Advanced Applications in Materials Science and Interdisciplinary Fields

Organic Semiconductors for Electronic Devices

The field of organic electronics is rapidly advancing, with a continuous demand for new semiconducting materials that offer advantages such as low cost, flexibility, and tunable electronic properties. Quinoline (B57606) derivatives have been explored for their potential in electronic devices, including their use as emission layers in Organic Light-Emitting Diodes (OLEDs) and as active components in transistors. The incorporation of a thienyl group, a common building block in high-performance organic semiconductors, into the quinoline framework is a strategic approach to modulate charge transport properties.

Theoretical studies on related quinoidal thiophene (B33073) derivatives suggest that the electronic structure and intermolecular interactions, which are crucial for charge transport, can be effectively tuned by modifying the molecular architecture. While specific experimental data on the charge mobility and device performance of 3-(3-Thienyl)quinoline are not yet widely reported, the inherent properties of its constituent moieties suggest its potential as a p-type or ambipolar semiconductor. Further research focusing on the synthesis of high-purity single crystals and the fabrication of Organic Field-Effect Transistors (OFETs) is necessary to fully elucidate its semiconducting capabilities.

Table 1: Representative Properties of Thiophene-Based Organic Semiconductors

| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| P3HT | ~0.1 | >10^6 | Spin-coating |

| Rubrene (single crystal) | >10 | >10^7 | Physical Vapor Transport |

| DNTT | >10 | >10^7 | Vacuum Evaporation |

Note: This table presents data for well-established thiophene-based semiconductors to provide context for the potential performance of thienyl-quinoline systems. Data for this compound is not yet available.

Functional Dyes and Fluorescent Probes for Biological Imaging

Fluorescent molecules are indispensable tools in biological and biomedical research, enabling the visualization of cellular structures and processes with high sensitivity and specificity. Quinoline-based scaffolds are well-regarded for their interesting photophysical properties and have been extensively utilized in the development of fluorescent probes for bio-imaging. researchgate.net The fluorescence characteristics of these molecules, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned through chemical modifications.

The conjugation of a thienyl group to the quinoline core in this compound is expected to influence its photophysical properties significantly. Thiophene derivatives are known to participate in intramolecular charge transfer (ICT) processes, which can lead to large Stokes shifts and environment-sensitive fluorescence, properties that are highly desirable for fluorescent probes. While detailed photophysical data for this compound are still emerging, related quinoline derivatives have been successfully employed as fluorescent probes for detecting ions and biomolecules. mdpi.com Future investigations into the spectroscopic properties of this compound and its functionalized derivatives could pave the way for their application as novel fluorescent probes in biological imaging.

Table 2: Photophysical Properties of Selected Quinoline-Based Fluorescent Probes

| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte |

| 8-Hydroxyquinoline Zinc Complex | ~370 | ~500 | ~0.1 | Zn²⁺ |

| Quinoline-based probe for pH | ~350 | ~450 | Variable | H⁺ |

| Quinoline-chalcone derivative | ~420 | ~530 | ~0.3 | Lipid droplets |

Note: This table showcases the photophysical properties of representative quinoline-based probes to highlight the potential of this class of compounds. Specific data for this compound is a subject for future research.

Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring and the sulfur atom in the thiophene ring of this compound present potential coordination sites for metal ions. This dual-heteroatom structure makes it an intriguing ligand for the development of novel coordination complexes. Quinoline-based ligands have a rich history in coordination chemistry and have been instrumental in the development of catalysts for a wide range of organic transformations. uni.lu The electronic properties of the ligand, which are influenced by the thienyl substituent, can modulate the reactivity of the metal center in a coordination complex.

The synthesis of metal complexes involving quinoline derivatives has been extensively reviewed, highlighting their catalytic applications in reactions such as hydrogen transfer and C-H activation. nih.gov For instance, ruthenium and iridium complexes bearing quinoline-based ligands have shown remarkable catalytic activity. rsc.orgsemanticscholar.org While specific studies on the coordination chemistry and catalytic applications of this compound are limited, the foundational knowledge of related systems suggests a promising avenue for research. The exploration of its complexes with various transition metals could lead to the discovery of new catalysts with unique reactivity and selectivity.

Potential in Agrochemicals (e.g., Plant Growth Regulators)

The development of new agrochemicals is crucial for ensuring food security and sustainable agriculture. Quinoline derivatives have been investigated for their biological activities, including their potential as fungicides and plant growth regulators. nih.gov Research has shown that certain quinoline compounds can influence seed germination and seedling growth in various plant species. For example, derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been reported to act as effective growth stimulators for ornamental plants.

The biological activity of these compounds is often linked to their molecular structure. The presence of the thienyl group in this compound could impart novel biological properties, potentially leading to the development of a new class of agrochemicals. Screening of this compound and its derivatives for their effects on different plant species could reveal their potential as plant growth regulators or as active ingredients in fungicides or herbicides.

Development of Novel Functional Materials

The unique combination of a quinoline and a thiophene moiety in a single molecule makes this compound a versatile building block for the synthesis of novel functional materials. The functionalization of the quinoline and thiophene rings can lead to a wide array of derivatives with tailored properties. For instance, the introduction of polymerizable groups could allow for the incorporation of the this compound unit into polymers, leading to materials with interesting optical, electronic, or thermal properties.

Quinoline-containing polymers have been explored for various applications, including as drug delivery systems. nih.gov The incorporation of the rigid and electronically active this compound moiety into a polymer backbone could result in materials with enhanced thermal stability and specific electronic functionalities, making them suitable for applications in areas such as organic electronics or sensor technology. The synthesis and characterization of such novel materials represent a fertile ground for future research and development.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Thienylquinoline Analogues

The rational design of new thienylquinoline analogues is heavily reliant on understanding their structure-activity relationships (SAR). By systematically modifying the core structure and observing the effects on biological activity, chemists can design more potent and selective compounds. A critical aspect of this approach is the strategic placement of substituents on both the quinoline (B57606) and thienyl rings. For instance, research on related quinoline derivatives has shown that the introduction of specific functional groups can significantly enhance bioactivity.

A study focused on thieno[3,2-c]quinoline compounds, which share a similar fused heterocyclic system, identified them as potential RET kinase inhibitors for the treatment of medullary thyroid cancer. nih.govresearchgate.net The design process involved proposing new analogues and then synthesizing them to evaluate their antiproliferative properties. This research identified promising anticancer agents with IC50 values in the micromolar range, highlighting the potential of this scaffold. nih.govresearchgate.net

Future design strategies will likely involve:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.

Scaffold Hopping: Modifying the core thienylquinoline structure to discover novel intellectual property and potentially improved biological activity.

Fragment-Based Drug Design: Building novel analogues by combining small molecular fragments known to interact with a specific biological target.

The synthesis of these next-generation compounds often involves multi-step reaction sequences. For example, the preparation of 3-benzoylamino-thieno[3,2-c]quinoline derivatives starts from commercially available 4-nitroaniline (B120555) and proceeds through a six-step pathway. nih.gov

Computational-Guided Discovery of Bioactive Thienylquinolines

Computational tools are becoming indispensable in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds and the prediction of their biological activity. Molecular docking, a key computational technique, simulates the interaction between a small molecule and a protein target. This allows researchers to predict the binding affinity and orientation of thienylquinoline analogues within the active site of a receptor, providing insights into their potential mechanism of action.